Cas no 2304635-18-3 ((3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride)

(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride structure
2304635-18-3 structure
Product Name:(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride
CAS No:2304635-18-3
MF:C17H21BClNO2
MW:317.618143796921
CID:5142898
Update Time:2025-07-20

(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1)
    • (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride
    • Inchi: 1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H
    • InChI Key: YMMPCWRYHQIJTE-UHFFFAOYSA-N
    • SMILES: CC1(C(OB(C2C=CC=C(C3=CN=CC=C3)C=2)O1)(C)C)C.Cl

(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-49805-0.25g
(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester hcl
2304635-18-3 >95%
0.25g
£180.00 2025-03-04
Key Organics Ltd
AS-49805-1g
(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester hcl
2304635-18-3 >95%
1g
£378.00 2025-03-04

Additional information on (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride

Comprehensive Overview of (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride (CAS No. 2304635-18-3)

(3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride (CAS No. 2304635-18-3) is a highly specialized boronic acid derivative widely utilized in pharmaceutical research, organic synthesis, and material science. This compound, featuring a pyridinyl-phenyl backbone coupled with a pinacol boronic ester group, serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development.

The unique structural attributes of (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride make it invaluable for constructing complex heterocyclic frameworks. Researchers frequently employ this compound to synthesize biaryl structures, which are prevalent in kinase inhibitors, anticancer agents, and central nervous system (CNS) therapeutics. Its hydrochloride salt form enhances stability and solubility, addressing common challenges in high-throughput screening and medicinal chemistry workflows.

Recent advancements in AI-driven drug design have amplified interest in boronic acid-based compounds like CAS No. 2304635-18-3. Machine learning models predict their utility in targeting protein-protein interactions and allosteric binding sites, aligning with trends toward precision medicine. Notably, its pyridine moiety enables hydrogen bonding and coordination chemistry, facilitating interactions with metalloenzymes—a hot topic in fragment-based drug discovery.

From an industrial perspective, (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride is pivotal for developing OLED materials and organic semiconductors. Its electron-deficient pyridine ring contributes to charge transport properties, making it relevant for flexible electronics and energy storage solutions—areas gaining traction due to global pushes for sustainable technology.

Quality control protocols for CAS No. 2304635-18-3 emphasize HPLC purity (>98%) and rigorous NMR characterization. Storage recommendations typically include argon-protected environments at -20°C to prevent hydrolysis of the boronic ester group. These measures ensure reliability for catalytic applications and multi-step syntheses.

Environmental and regulatory considerations position this compound favorably within green chemistry initiatives. Unlike traditional organotin reagents, boronic acid derivatives generate less toxic byproducts, resonating with the pharmaceutical industry’s shift toward safer synthetic routes. This aligns with frequent search queries regarding eco-friendly catalysts and REACH-compliant intermediates.

Ongoing research explores derivatization strategies for (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester Hydrochloride to access fluorinated analogs or deuterated versions—key demands in PET imaging and metabolic stability studies. Such innovations underscore its versatility beyond conventional C-C bond formation applications.

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